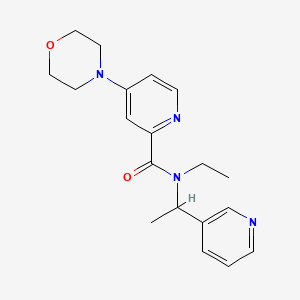
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide, also known as ETP-101, is a novel compound that has garnered attention in the scientific community due to its potential applications in research. ETP-101 is a selective inhibitor of the sigma-1 receptor, which is a protein that plays a role in various physiological and pathological processes.
科学的研究の応用
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has been used in various scientific research applications, including studies on the sigma-1 receptor and its role in pain, neurodegenerative diseases, and cancer. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has also been used in studies on the mechanism of action of other compounds, such as opioids and cannabinoids. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is a valuable tool for investigating the sigma-1 receptor and its potential therapeutic applications.
作用機序
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is a selective inhibitor of the sigma-1 receptor, which is a protein that is located in various tissues and organs, including the brain, heart, and liver. The sigma-1 receptor plays a role in various physiological and pathological processes, such as pain, inflammation, and neurodegeneration. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain, inflammation, and neuronal excitability. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has been shown to have anti-tumor effects in various cancer cell lines.
実験室実験の利点と制限
One advantage of using N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for specific investigation of the receptor's function. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. One limitation of using N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide. One area of interest is the development of more potent and selective sigma-1 receptor inhibitors based on the structure of N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide. Another area of interest is the investigation of the sigma-1 receptor's role in various physiological and pathological processes, such as pain, inflammation, and cancer. Additionally, N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide could be used in combination with other compounds to investigate synergistic effects on cellular signaling pathways.
合成法
The synthesis of N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide involves several steps, including the reaction of 2-bromo-4'-methoxyacetophenone with 3-pyridineethanol, followed by the reaction of the resulting compound with N-ethylmorpholine and 2-cyanopyridine. The final product is obtained through purification and crystallization processes. The synthesis method has been optimized to improve the yield and purity of N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide.
特性
IUPAC Name |
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-23(15(2)16-5-4-7-20-14-16)19(24)18-13-17(6-8-21-18)22-9-11-25-12-10-22/h4-8,13-15H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNUORXTDKKGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C1=CN=CC=C1)C(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methylamino]pyrazin-2-yl]oxyethanol](/img/structure/B7633357.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633367.png)
![N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7633372.png)
![1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633388.png)
![3-[[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]amino]-1-methylpyrrolidin-2-one](/img/structure/B7633390.png)
![N-[2-[(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)amino]ethyl]acetamide](/img/structure/B7633415.png)

![7-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinolin-1-one](/img/structure/B7633435.png)
![4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633440.png)
![3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633444.png)
![5-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7633452.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633456.png)
![N-[2-(cyclohepten-1-yl)ethyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7633459.png)
![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633464.png)